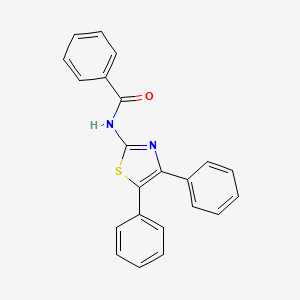
1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane is a synthetic organic compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a hexahydro-1-azepinyl group attached to the triazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane typically involves the reaction of cyanuric chloride with hexahydro-1-azepine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the substitution reaction and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: In the presence of water or aqueous acids/bases, the compound can undergo hydrolysis, breaking down into smaller fragments.
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, or alcohols in the presence of a base (e.g., triethylamine).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the triazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane involves its interaction with specific molecular targets. The chlorine atoms and the hexahydro-1-azepinyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-6-(morpholinyl)-s-triazine
- 2,4-Dichloro-6-(piperidinyl)-s-triazine
- 2,4-Dichloro-6-(pyrrolidinyl)-s-triazine
Uniqueness
1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane is unique due to the presence of the hexahydro-1-azepinyl group, which imparts distinct chemical and biological properties compared to other triazine derivatives. This uniqueness can be attributed to the size and flexibility of the hexahydro-1-azepinyl group, affecting the compound’s reactivity and interaction with molecular targets.
Eigenschaften
CAS-Nummer |
98185-17-2 |
|---|---|
Molekularformel |
C9H12Cl2N4 |
Molekulargewicht |
247.12 g/mol |
IUPAC-Name |
1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane |
InChI |
InChI=1S/C9H12Cl2N4/c10-7-12-8(11)14-9(13-7)15-5-3-1-2-4-6-15/h1-6H2 |
InChI-Schlüssel |
ILCNAEYNPUDNHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C2=NC(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-hydroxy-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B8717824.png)
![Ethyl [(chlorocarbonyl)sulfanyl]acetate](/img/structure/B8717832.png)










![2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B8717921.png)

